

Unveiling the Crystalline Architecture of Sodium Chromate Tetrahydrate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium chromate tetrahydrate*

Cat. No.: *B154380*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the analysis of the crystal structure of **sodium chromate tetrahydrate** ($\text{Na}_2\text{CrO}_4 \cdot 4\text{H}_2\text{O}$). While extensive crystallographic data for the anhydrous, decahydrate, and sesquihydrate forms of sodium chromate are documented, a definitive, publicly available crystal structure for the tetrahydrate form remains elusive in prominent databases. This guide, therefore, outlines the established experimental protocols for determining such a crystal structure and presents the known physicochemical properties of **sodium chromate tetrahydrate**.

Physicochemical Properties of Sodium Chromate Tetrahydrate

Sodium chromate tetrahydrate is a yellow, hygroscopic solid.^[1] It is an inorganic compound with the chemical formula $\text{Na}_2\text{CrO}_4 \cdot 4\text{H}_2\text{O}$.^{[1][2][3]} A summary of its key quantitative properties is presented in Table 1.

Property	Value	Reference
Molecular Formula	$\text{Na}_2\text{CrO}_4 \cdot 4\text{H}_2\text{O}$	[1] [2] [3]
Molar Mass	234.03 g/mol	[1] [4]
Appearance	Yellow crystals	[1] [3]
Density	~2.73 g/cm ³	[1]
Solubility in water	Soluble	[3]

Experimental Protocol for Crystal Structure Determination

The definitive method for elucidating the crystal structure of a compound like **sodium chromate tetrahydrate** is single-crystal X-ray diffraction. The following protocol outlines the typical steps involved in such an analysis.

Crystal Growth

The initial and often most critical step is the growth of high-quality single crystals suitable for diffraction experiments. For a hydrated salt like **sodium chromate tetrahydrate**, this is typically achieved by slow evaporation of a saturated aqueous solution.

- Procedure: A saturated solution of anhydrous sodium chromate (Na_2CrO_4) is prepared in deionized water at a slightly elevated temperature to ensure complete dissolution. The solution is then filtered to remove any impurities and allowed to cool to room temperature. The container is loosely covered to allow for slow evaporation of the solvent. Over a period of days to weeks, well-formed single crystals of **sodium chromate tetrahydrate** should precipitate from the solution.

Crystal Mounting and Data Collection

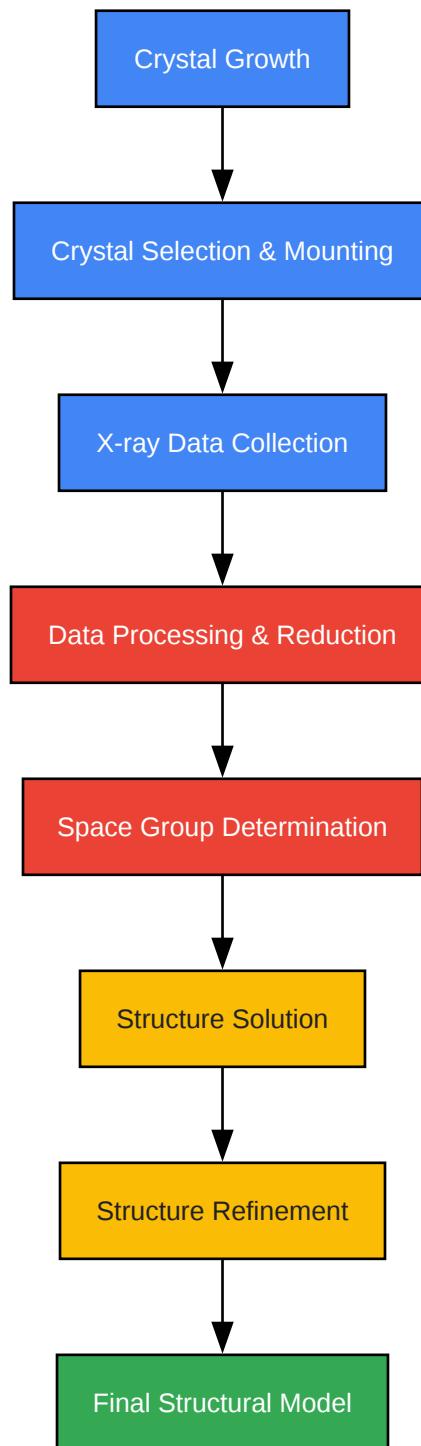
A suitable single crystal is selected under a microscope, ensuring it has well-defined faces and is free from defects.

- Procedure: The selected crystal is mounted on a goniometer head, typically using a cryoprotectant to prevent degradation of the crystal in the X-ray beam. The goniometer is then placed on the diffractometer. Data collection is performed using a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo K α radiation) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated through a range of angles.

Data Processing and Structure Solution

The collected diffraction data are processed to determine the unit cell parameters and the intensities of the diffraction spots.

- Procedure: The raw diffraction images are integrated to obtain a list of reflection indices (h, k, l) and their corresponding intensities. The data is then corrected for various experimental factors, such as polarization and absorption. The space group of the crystal is determined from the systematic absences in the diffraction data. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.


Structure Refinement

The initial structural model is refined against the experimental data to obtain a final, accurate representation of the crystal structure.

- Procedure: The atomic positions and their anisotropic displacement parameters are refined using a least-squares algorithm. Hydrogen atoms are often located from the difference Fourier map and their positions and isotropic displacement parameters are refined. The final refined structure is evaluated using various crystallographic metrics, such as the R-factor, to ensure the quality of the model.

Logical Workflow for Crystal Structure Determination

The following diagram illustrates the logical workflow for the determination of a crystal structure using single-crystal X-ray diffraction.

[Click to download full resolution via product page](#)

Experimental workflow for crystal structure determination.

Conclusion

While the precise crystal structure of **sodium chromate tetrahydrate** is not readily available in the current scientific literature, the experimental and computational methods for its determination are well-established. This guide provides researchers with a comprehensive overview of the necessary protocols to independently determine and analyze the crystal structure of this and other hydrated inorganic salts. The elucidation of this structure would be a valuable addition to the crystallographic knowledge base.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. buy Sodium chromate tetrahydrate Crystalline - FUNCMATER [funcmater.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. resources.finalsuite.net [resources.finalsuite.net]
- 4. Sodium Chromate Tetrahydrate | CrH8Na2O8 | CID 22146515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Crystalline Architecture of Sodium Chromate Tetrahydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b154380#crystal-structure-analysis-of-sodium-chromate-tetrahydrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com